molecular formula C14H16N4O2S2 B4576193 1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4576193
M. Wt: 336.4 g/mol
InChI Key: ZIOZDNNLZISDRU-UHFFFAOYSA-N
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Description

1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the benzothiazole moiety: This can be done through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific application. For example, as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Benzothiazole derivatives: Compounds with a benzothiazole moiety, known for their diverse biological activities.

Uniqueness

1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity might confer unique biological activities or chemical reactivity compared to simpler compounds.

Properties

IUPAC Name

1-ethyl-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-4-18-10(3)12(8-15-18)22(19,20)17-14-16-13-9(2)6-5-7-11(13)21-14/h5-8H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOZDNNLZISDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE

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